Lipophilicity (LogP) Comparison: (3-Methyl-1H-indazol-1-yl)methanol vs. (1-Methyl-1H-indazol-3-yl)methanol (Regioisomer)
The target compound exhibits a higher calculated octanol-water partition coefficient (LogP) compared to its regioisomer, (1-Methyl-1H-indazol-3-yl)methanol, which has the methyl substituent at N1 and the hydroxymethyl group at C3. This difference arises from the distinct electronic environment and hydrogen-bonding capacity conferred by the 3-methyl substitution pattern versus the N1-methyl substitution pattern [1]. The increased lipophilicity of (3-Methyl-1H-indazol-1-yl)methanol translates to predicted differences in membrane permeability and chromatographic retention .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.3 (calculated) |
| Comparator Or Baseline | (1-Methyl-1H-indazol-3-yl)methanol: LogP = 0.75 (ACD/Labs predicted) |
| Quantified Difference | ΔLogP = +0.55 (target compound ~1.7× more lipophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform (comparator) and standard computational methods (target compound) |
Why This Matters
Higher LogP predicts altered pharmacokinetic behavior and reversed-phase HPLC retention time, which directly impacts purification protocol design and compound handling in drug discovery workflows.
- [1] Molaid. 3-methy-1-hydroxymethyl-1H-indazole - CAS 142801-04-5 - Calculated Properties (LogP). https://www.molaid.com/MS_1501457 View Source
